Sinapyl alcohol-d3 Sinapyl alcohol-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16587488
InChI: InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+/i1D3
SMILES:
Molecular Formula: C11H14O4
Molecular Weight: 213.24 g/mol

Sinapyl alcohol-d3

CAS No.:

Cat. No.: VC16587488

Molecular Formula: C11H14O4

Molecular Weight: 213.24 g/mol

* For research use only. Not for human or veterinary use.

Sinapyl alcohol-d3 -

Molecular Formula C11H14O4
Molecular Weight 213.24 g/mol
IUPAC Name 4-[(E)-3-hydroxyprop-1-enyl]-2-methoxy-6-(trideuteriomethoxy)phenol
Standard InChI InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+/i1D3
Standard InChI Key LZFOPEXOUVTGJS-VGIDZVCYSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=C(C(=CC(=C1)/C=C/CO)OC)O
Canonical SMILES COC1=CC(=CC(=C1O)OC)C=CCO

Chemical Structure and Synthesis

Sinapyl alcohol-d3 belongs to the monolignol family, a class of hydroxycinnamyl alcohols that serve as primary precursors to lignin polymers. Structurally, it features a propanoid side chain with two methoxy groups at the 3- and 5-positions of the aromatic ring and a hydroxyl group at the 4-position . The deuterium atoms replace hydrogen at the γ-position of the side chain, a modification achieved through synthetic strategies involving deuterated reducing agents or isotopic exchange reactions .

The synthesis of sinapyl alcohol-d3 typically involves the reduction of sinapaldehyde-d3 using deuterium-labeled sodium borohydride (NaBD4\text{NaBD}_4) in anhydrous tetrahydrofuran. This method ensures selective deuteration at the γ-carbon while preserving the aromatic methoxy and hydroxyl functionalities . Alternative approaches include catalytic deuteration of sinapyl alcohol using palladium-on-carbon in deuterium oxide, though this may lead to partial deuteration at other positions .

Spectroscopic Characterization

NMR Spectral Data

The NMR profile of sinapyl alcohol-d3 provides critical insights into its molecular structure and deuterium incorporation. Table 1 summarizes the 13C^{13}\text{C}-NMR chemical shifts observed in deuterated dimethyl sulfoxide (DMSO-d6\text{DMSO-}d_6) at 360 MHz :

Atom IDAuthor Nomenclature13C^{13}\text{C} Shift (ppm)Ambiguity Code
C1OMe56.271
C2OMe56.271
C5G63.761
C62103.351
C76103.351

The methoxy groups (C1, C2) exhibit resonances at 56.27 ppm, while the γ-deuterated carbon (C5) appears upfield at 63.76 ppm compared to non-deuterated sinapyl alcohol . The aromatic carbons (C6, C7) show distinct shifts at 103.35 ppm, characteristic of syringyl-type lignans.

In 1H^1\text{H}-NMR, the deuterium substitution eliminates the proton signal at the γ-position, simplifying the multiplet patterns observed in non-deuterated analogs. The remaining hydroxyl and aromatic protons resonate between 6.24–7.30 ppm, consistent with free phenolic groups and conjugated double bonds .

Biological Role and Applications

As a monolignol, sinapyl alcohol-d3 participates in lignin biosynthesis through oxidative coupling reactions mediated by peroxidases and laccases. In grasses, it preferentially incorporates into syringyl lignin units, forming β-O-4 linkages that confer structural rigidity to cell walls . The deuterium label enables researchers to track lignin deposition patterns using mass spectrometry or isotope ratio monitoring, particularly in studies investigating:

  • Metabolic Flux Analysis: Quantifying lignin precursor utilization in transgenic plants with modified phenylpropanoid pathways .

  • Radical Transfer Mechanisms: Elucidating the role of phenolic conjugates (e.g., sinapyl p-coumarate) in enhancing monolignol coupling efficiency .

  • Environmental Stress Responses: Assessing lignin modification under drought or pathogen attack through isotopic pulse-labeling .

Comparative Analysis with Related Compounds

Sinapyl alcohol-d3 shares biosynthetic pathways and structural motifs with other phenylpropanoids, as detailed in Table 2:

CompoundStructural RelationUnique Features
Coniferyl alcoholMonolignolPrecursor to guaiacyl lignin; lacks 5-OCH₃
Ferulic acidHydroxycinnamic acid derivativeAntioxidant properties; cross-links polysaccharides
Sinapyl p-coumarateAcylated monolignolEnhances radical transfer in grass lignins

The deuterium labeling distinguishes sinapyl alcohol-d3 from these analogs, allowing precise detection in complex biological matrices without altering its reactivity in lignification processes .

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